molecular formula C10H7BrFNO2 B1449845 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid CAS No. 2131199-95-4

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1449845
CAS No.: 2131199-95-4
M. Wt: 272.07 g/mol
InChI Key: VUSXWGBTEOVRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a carboxylic acid group attached to the indole ring, making it a valuable molecule for various chemical and biological applications.

Scientific Research Applications

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of indole derivatives is often related to their biological activity. For instance, some indole-3-carboxylic acid derivatives have been reported to exhibit herbicidal activity by acting as antagonists of the auxin receptor protein TIR1 .

Future Directions

The future directions of research on 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid and related compounds could involve the development of new auxin mimic herbicides . The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsFor instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) can yield 7-bromo-4-(methoxymethyl)-2-methylindole, which can be further modified to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with NaOMe can yield methoxymethyl derivatives, while reduction with Bu3SnH can produce methylindole derivatives .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse applications in chemistry, biology, and medicine.

Properties

IUPAC Name

7-bromo-4-fluoro-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-13-4-5(10(14)15)8-7(12)3-2-6(11)9(8)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXWGBTEOVRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC(=C21)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 4
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 5
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.